Methyl 4,4,4-trimethoxybutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

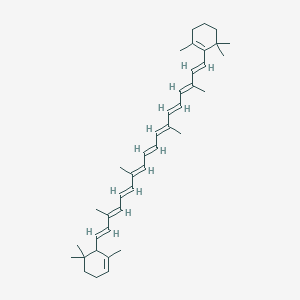

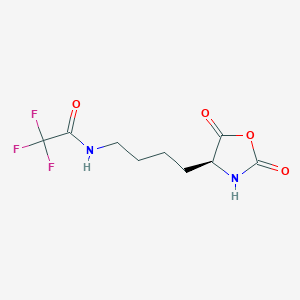

“Methyl 4,4,4-trimethoxybutanoate” is a chemical compound with the CAS Number: 71235-00-2. It has a molecular weight of 192.21 . The compound is in liquid form .

Molecular Structure Analysis

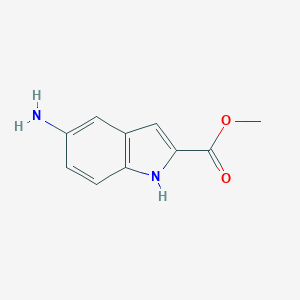

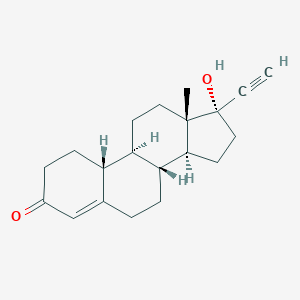

The Inchi Code for “Methyl 4,4,4-trimethoxybutanoate” is1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 4,4,4-trimethoxybutanoate” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Methyl 4,4,4-trimethoxybutanoate serves as a precursor in the synthesis of complex molecules. For instance, its derivatives have been utilized in the preparation of Methyl 7‐Hydroxyhept‐5‐ynoate, showcasing its utility in organic syntheses involving Grignard reactions, alkylation, and hydrolysis processes (Casy, Patterson, & Taylor, 2003).

- The compound's utility extends to the stereoselective synthesis of bicyclic tetrahydropyrans, indicating its significance in creating oxygen heterocycles with multiple stereogenic centers from simple esters (Elsworth & Willis, 2008).

Material Science and Surface Treatment

- In material science, derivatives of Methyl 4,4,4-trimethoxybutanoate have been explored for their anti-corrosion properties, specifically targeting metals like aluminum. The synthesis and evaluation of novel silane coupling agents, such as Oxiran-2-ylmethyl 4,4,4-trimethoxybutanoate, underscore its potential as a surface treatment agent, offering insights into the interactions between these compounds and metal surfaces (Liu Hong-bo, 2012).

Biofuel Production and Biodiesel Research

- Methyl 4,4,4-trimethoxybutanoate and its analogs have played a crucial role in biofuel research, particularly as surrogates for studying the combustion properties and chemical kinetics of biodiesel fuels. For instance, methylbutanoate has been identified as a simple surrogate for fatty acid esters in biodiesel, facilitating detailed kinetic modeling and combustion analysis to optimize engine performance (Liu et al., 2013).

- Additionally, novel organotin(IV) complexes derived from Methyl 4,4,4-trimethoxybutanoate analogs have been synthesized and evaluated for their catalytic efficiency in biodiesel production. These studies offer insights into the development of new catalysts for transesterification processes, enhancing biodiesel yield and quality (Zubair et al., 2019).

Safety and Hazards

properties

IUPAC Name |

methyl 4,4,4-trimethoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-10-7(9)5-6-8(11-2,12-3)13-4/h5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRCDLSRPWDNOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(OC)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541290 |

Source

|

| Record name | Methyl 4,4,4-trimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4,4-trimethoxybutanoate | |

CAS RN |

71235-00-2 |

Source

|

| Record name | Methyl 4,4,4-trimethoxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)